molecular formula C23H21FN2O6 B11472154 1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(4-fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11472154
M. Wt: 440.4 g/mol
InChI Key: KDZYBKMHIKSLQI-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound featuring a pyrrolo[3,2-b]pyridine core

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Trimethoxyphenyl Group: This can be done using nucleophilic substitution reactions.

    Final Functionalization: The carboxylic acid group is introduced in the final steps, often through oxidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), disrupting cellular processes essential for cancer cell survival . It may also interact with receptors and signaling pathways, modulating biological responses.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 1-(4-FLUOROPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID offers unique structural features that may enhance its specificity and potency in targeting cancer cells.

Properties

Molecular Formula

C23H21FN2O6

Molecular Weight

440.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C23H21FN2O6/c1-30-17-8-12(9-18(31-2)22(17)32-3)15-10-19(27)25-20-16(23(28)29)11-26(21(15)20)14-6-4-13(24)5-7-14/h4-9,11,15H,10H2,1-3H3,(H,25,27)(H,28,29)

InChI Key

KDZYBKMHIKSLQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

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